molecular formula C27H46O B12675638 Cholest-14-en-3-ol, (3beta,5alpha)- CAS No. 20780-35-2

Cholest-14-en-3-ol, (3beta,5alpha)-

Cat. No.: B12675638
CAS No.: 20780-35-2
M. Wt: 386.7 g/mol
InChI Key: DYNILEUACBZVPX-HHVPQJQNSA-N
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Description

. This compound is a type of cholestanoid, which is a class of steroids that are structurally related to cholesterol. It is characterized by a double bond at the 14th position and a hydroxyl group at the 3rd position in the beta configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for Cholest-14-en-3-ol, (3beta,5alpha)- involves the reduction of 3beta-benzoyloxy-14alpha,15alpha-epoxy-5alpha-cholest-7-ene with lithium in ethylenediamine . This procedure offers an alternative synthesis through the reductive rearrangement of an alpha,beta-unsaturated steroidal epoxide .

Industrial Production Methods

While specific industrial production methods for Cholest-14-en-3-ol, (3beta,5alpha)- are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically employ similar reaction conditions as those used in laboratory settings but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Cholest-14-en-3-ol, (3beta,5alpha)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group at the 3rd position to a ketone.

    Reduction: The compound can be reduced to form different sterol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cholest-14-en-3-one, while reduction can produce various sterol derivatives with altered functional groups.

Scientific Research Applications

Cholest-14-en-3-ol, (3beta,5alpha)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cholest-14-en-3-ol, (3beta,5alpha)- involves its interaction with specific molecular targets and pathways. It is believed to influence cholesterol metabolism and other sterol-related pathways. The exact molecular targets and pathways are still under investigation, but it is known to play a role in the regulation of lipid metabolism and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholest-14-en-3-ol, (3beta,5alpha)- is unique due to its specific double bond position at the 14th carbon and its beta-hydroxyl group at the 3rd position. This structural uniqueness influences its chemical reactivity and biological activity, distinguishing it from other similar sterol derivatives.

Properties

CAS No.

20780-35-2

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-23,25,28H,6-11,13-17H2,1-5H3/t19-,20+,21+,22+,23-,25+,26+,27-/m1/s1

InChI Key

DYNILEUACBZVPX-HHVPQJQNSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CC=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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